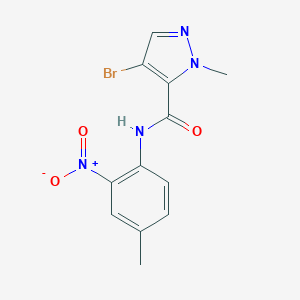![molecular formula C12H8ClF3N2O B213950 (4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B213950.png)
(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorobenzoyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of (4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzoyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone can be compared with other similar compounds, such as:
1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid: This compound has a similar 4-chlorobenzoyl group but differs in the core structure and functional groups.
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide: This compound also contains a 4-chlorobenzoyl group but has additional functional groups that confer different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its trifluoromethyl group, in particular, imparts unique chemical properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C12H8ClF3N2O |
|---|---|
Molekulargewicht |
288.65 g/mol |
IUPAC-Name |
(4-chlorophenyl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-6-10(12(14,15)16)17-18(7)11(19)8-2-4-9(13)5-3-8/h2-6H,1H3 |
InChI-Schlüssel |
HNGCBKHDWPUECA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Kanonische SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


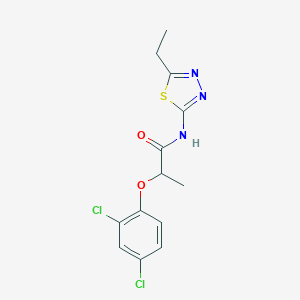
![N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B213870.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
![4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213872.png)
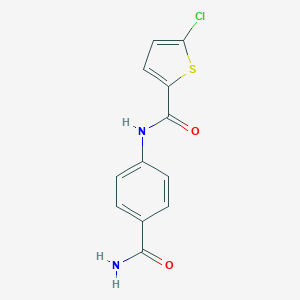
![4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B213876.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213883.png)
![N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B213884.png)
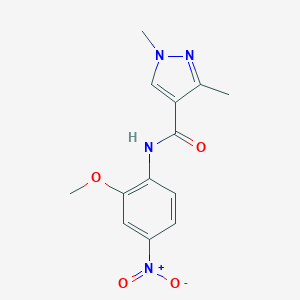
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B213887.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213888.png)
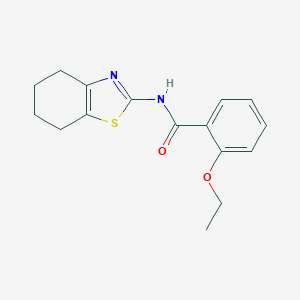
![2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213890.png)
